molecular formula C16H22N4O2 B3806777 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide

Cat. No. B3806777
M. Wt: 302.37 g/mol
InChI Key: DLINLPZVMDUNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research applications. Sunitinib has shown great potential in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

Mechanism of Action

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide reduces the growth and proliferation of cancer cells and inhibits angiogenesis, which is the formation of new blood vessels that supply oxygen and nutrients to tumors.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit angiogenesis, reduce tumor growth, and induce apoptosis in cancer cells. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these receptors in cancer progression. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has some limitations for lab experiments. It is a small molecule inhibitor that may not accurately mimic the effects of antibodies or other large molecules that target receptor tyrosine kinases. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide in scientific research. One area of interest is the development of combination therapies that include N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide and other targeted therapies. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has shown promise in the treatment of other diseases, such as pulmonary arterial hypertension and Alzheimer's disease. Further research is needed to explore the potential of N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide in these areas. Finally, the development of new N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide analogs and derivatives may lead to more potent and selective inhibitors of receptor tyrosine kinases.

Scientific Research Applications

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has been extensively used in scientific research applications. It has been used to study the mechanism of action of various tyrosine kinase inhibitors and their effects on cancer cell lines. N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has also been used to study the role of the tumor microenvironment in cancer progression and metastasis. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(ethylamino)nicotinamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for various types of cancer.

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(ethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-17-15-8-7-13(10-19-15)16(21)18-9-5-6-14-11(2)20-22-12(14)3/h7-8,10H,4-6,9H2,1-3H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLINLPZVMDUNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)NCCCC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.